molecular formula C21H30O2 B10829813 6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol

6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol

Cat. No.: B10829813
M. Wt: 314.5 g/mol
InChI Key: UQOUHXDCXBITSF-UHFFFAOYSA-N
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Description

6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol is a synthetic cannabinoid, often referred to as a derivative of tetrahydrocannabinol (THC). This compound is known for its psychoactive properties and is structurally related to other cannabinoids found in the Cannabis plant .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol typically involves the cyclization of olivetol with a monoterpene, followed by various chemical modifications to introduce the desired functional groups. The reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are usually carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products often retain the core structure of the cannabinoid but with different functional groups attached .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol is unique due to its specific structural modifications, which result in distinct pharmacological properties compared to other cannabinoids. Its synthetic nature allows for precise control over its chemical structure, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

6,6,9-trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h10,12-14,16,22H,5-9,11H2,1-4H3

InChI Key

UQOUHXDCXBITSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=C2C3CC(CC=C3C(OC2=C1)(C)C)C)O

Origin of Product

United States

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